Gemcitabine Gemcitabine Gemcitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of gemcitabine is as a Nucleic Acid Synthesis Inhibitor.
Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
A deoxycytidine antimetabolite used as an antineoplastic agent.
Brand Name: Vulcanchem
CAS No.: 95058-81-4
VCID: VC20761866
InChI: InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F
Molecular Formula: C9H12ClF2N3O4
Molecular Weight: 299.66 g/mol

Gemcitabine

CAS No.: 95058-81-4

VCID: VC20761866

Molecular Formula: C9H12ClF2N3O4

Molecular Weight: 299.66 g/mol

* For research use only. Not for human or veterinary use.

Gemcitabine - 95058-81-4

Description Gemcitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of gemcitabine is as a Nucleic Acid Synthesis Inhibitor.
Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
A deoxycytidine antimetabolite used as an antineoplastic agent.
CAS No. 95058-81-4
Product Name Gemcitabine
Molecular Formula C9H12ClF2N3O4
Molecular Weight 299.66 g/mol
IUPAC Name 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Standard InChI InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
Standard InChIKey OKKDEIYWILRZIA-OSZBKLCCSA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
Impurities 4-aminopyrimidin-2(1H)-one; 4-amino-1-(2-deoxy-2,2-difluoro-alpha-D-erythro-pentofuranosyl)pyrimidin-2(1h)-one
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Appearance Powder
Colorform Crystals from water, pH = 8.5
Melting Point 168.64 °C
Physical Description Solid
Related CAS 95058-81-4
103882-84-4
Solubility 2.23e+01 g/L
Synonyms 2',2'-DFDC
2',2'-difluoro-2'-deoxycytidine
2',2'-difluorodeoxycytidine
2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate
2'-deoxy-2'-difluorocytidine
dFdCyd
gemcitabine
gemcitabine hydrochloride
gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer
gemcitabine, (beta-D-threo-pentafuranosyl)-isomer
gemcitabine, (D-threo-pentafuranosyl)-isomer
gemicitabine
Gemzar
LY 188011
LY-188011
Vapor Pressure 1.7X10-9 mm Hg at 25 °C (est)
Reference Array
Rodnina et al. Selective compounds define Hsp90 as a major inhibitor of apoptosis in small cell lung cancer. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.10, published online 1 July 2007. http://www.nature.com/naturechemicalbiology
Montagnoli et al. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity Nature Chemical Biology, doi: 10.1038/nchembio.90, published online 11 May 2008. http://www.nature.com/naturechemicalbiology
Reaper et al. Selective killing of ATM or p53 deficient cancer cells through inhibition of ATR. Nature Chemical Biology, doi: 10.1038/nchembio.573, published online 11 April 2011 http://www.nature.com/naturechemicalbiology
PubChem Compound 60749
Last Modified Sep 12 2023

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